molecular formula C20H24N2O3S B2855886 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 954614-50-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2855886
CAS No.: 954614-50-7
M. Wt: 372.48
InChI Key: KQPHKBXHAMLFHV-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a sophisticated organic compound known for its significant applications in various scientific domains. With its intricate structure and functional groups, this compound plays a critical role in advanced chemical research and industrial applications.

Preparation Methods

Synthetic routes for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involve multi-step organic synthesis. The reaction conditions often require precise temperature control, the use of catalysts, and careful monitoring of reactants. Industrial production methods emphasize scalability and cost-efficiency, often incorporating automated systems and optimized reaction pathways to ensure consistent yield and purity.

Chemical Reactions Analysis

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reactants and conditions, often resulting in derivatives with modified functional groups.

Scientific Research Applications

This compound finds extensive applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology and medicine, it is utilized for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industrially, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is employed in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. The exact pathways depend on the context of its use, such as therapeutic or industrial applications.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Similar compounds might include those with tetrahydroisoquinoline or acetamide moieties, but the presence of the ethylsulfonyl and m-tolyl groups makes this compound particularly notable for its versatility and effectiveness in various applications.

Other similar compounds include N-(1-phenyl-2-(p-tolyl)ethyl)sulfonamide and 1,2,3,4-tetrahydroisoquinolin-7-yl-2-(m-tolyl)acetamide. These compounds, while structurally related, do not possess the exact combination of functional groups found in this compound, thereby highlighting its unique attributes.

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Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-26(24,25)22-10-9-17-7-8-19(13-18(17)14-22)21-20(23)12-16-6-4-5-15(2)11-16/h4-8,11,13H,3,9-10,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPHKBXHAMLFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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